1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)ethanamine

Descripción general

Descripción

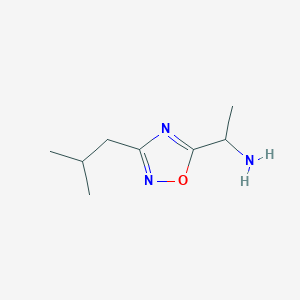

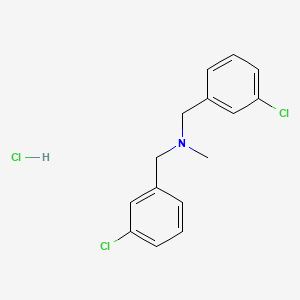

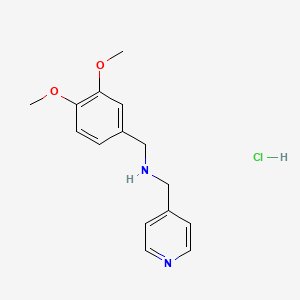

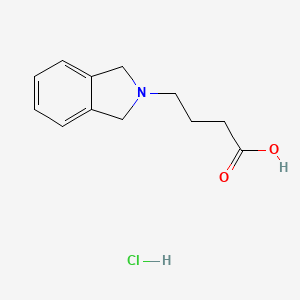

“1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)ethanamine” is a chemical compound with the molecular formula C8H15N3O . It has a molecular weight of 169.22 . The compound is also known as “[1- (3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride” and has a CAS Number: 1185294-95-4 .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including “this compound”, often involves the reaction of amidoximes with various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases . This recently proposed pathway has proven to be highly efficient in the field of medicinal chemistry .Molecular Structure Analysis

The molecular structure of “this compound” includes an oxadiazole ring, which is a well-known pharmacophore represented in many experimental, investigational, and marketed drugs .Chemical Reactions Analysis

1,2,4-Oxadiazole derivatives, including “this compound”, exhibit a broad spectrum of biological activities . They have been found to have moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 169.22 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives are known for their broad spectrum of biological activities due to their unique structural features that enable effective binding with various enzymes and receptors. This binding is facilitated through numerous weak interactions, making these derivatives suitable for therapeutic applications across a range of diseases. They have been extensively researched for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal effects (Verma et al., 2019).

Advancements in Synthesis and Medicinal Applications

Recent research has emphasized innovative methods for synthesizing 1,3,4-oxadiazole derivatives, highlighting their medicinal applications. These advancements have led to the exploration of new therapeutic species, underlining the importance of 1,3,4-oxadiazole as a critical component in the development of medications for treating various diseases (Nayak & Poojary, 2019).

Synthetic Strategies for Psychologically Useful Derivatives

Oxadiazole derivatives, including 1,3,4-oxadiazole, have shown significant potential in treating mental health issues such as parkinsonism, Alzheimer's, schizophrenia, and epileptic disorders. The synthesis strategies for these derivatives are critical for developing new molecules with improved efficacy and minimal side effects, offering hope for individuals with mental health challenges (Saxena et al., 2022).

Antiparasitic Applications

1,3,4-Oxadiazole derivatives have been explored for their potential use in developing antiparasitic agents. The review of their applications against parasitic infections suggests that these derivatives could serve as versatile scaffolds for designing new drugs, potentially offering novel treatments for parasitic diseases (Pitasse-Santos et al., 2017).

Mecanismo De Acción

Target of Action

Oxadiazole derivatives have been reported to inhibit various enzymes such as thymidylate synthase, histone deacetylase (hdac), topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes such as DNA replication, gene expression, and cell proliferation, making them potential targets for anticancer therapies .

Mode of Action

For instance, by inhibiting thymidylate synthase, these compounds can interfere with DNA synthesis and repair, leading to cell death .

Biochemical Pathways

Oxadiazole derivatives have been reported to affect several biochemical pathways. They can inhibit telomerase activity, disrupt focal adhesion kinase (FAK) inhibitors, target thymidylate synthase, act as an inhibitor of the B-cell lymphoma 2, inhibit the NF-kB signaling pathway, and target tubulin polymerization . These pathways are involved in cell proliferation, survival, and migration, and their disruption can lead to the inhibition of cancer cell growth .

Result of Action

The inhibition of key enzymes and disruption of critical biochemical pathways by oxadiazole derivatives can lead to the inhibition of cancer cell proliferation and induction of cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Direcciones Futuras

1,2,4-Oxadiazole derivatives, including “1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)ethanamine”, have shown potential in various fields, including medicinal chemistry, due to their broad spectrum of biological activities . Future research could focus on exploring their potential applications in drug discovery and development .

Propiedades

IUPAC Name |

1-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-5(2)4-7-10-8(6(3)9)12-11-7/h5-6H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADCXLYXFTVSFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NOC(=N1)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

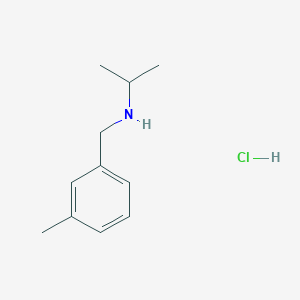

![(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B3088398.png)

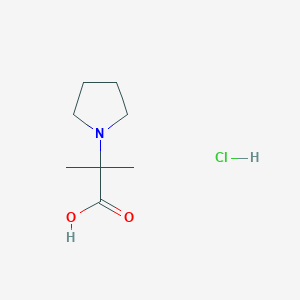

![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride](/img/structure/B3088436.png)